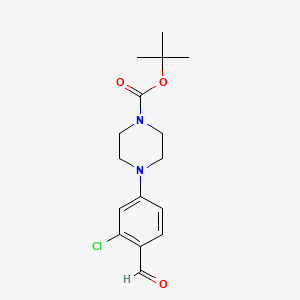

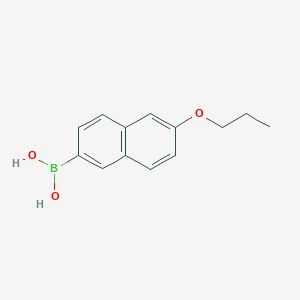

(6-Propoxynaphthalen-2-yl)boronsäure

Übersicht

Beschreibung

“(6-Propoxynaphthalen-2-yl)boronic acid” is a boronic acid derivative. It is not intended for human or veterinary use and is used only for research. Boronic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The molecular formula of “(6-Propoxynaphthalen-2-yl)boronic acid” is C13H15BO3, and its molecular weight is 230.07 g/mol.Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von “(6-Propoxynaphthalen-2-yl)boronsäure”

Sensoranwendungen

This compound: wird aufgrund ihrer Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen zu interagieren, häufig in Sensoranwendungen eingesetzt . Diese Wechselwirkung ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme. Die Boronsäure kann an der Grenzfläche des Sensormaterials oder innerhalb der Massensubstanz verwendet werden, was sie vielseitig für verschiedene Sensorszenarien macht.

Biologische Markierung

Die Wechselwirkung der Verbindung mit Diolen ermöglicht auch die Verwendung in der biologischen Markierung. Sie kann zum Markieren von Proteinen, Zellen und anderen biologischen Molekülen verwendet werden, was für die Verfolgung und Beobachtung biologischer Prozesse in der Forschung und in diagnostischen Anwendungen unerlässlich ist .

Proteinmanipulation und -modifikation

Forscher verwenden This compound zur Proteinmanipulation und -modifikation. Dies umfasst die Veränderung der Proteinstruktur, -funktion oder -wechselwirkung, was zu bedeutenden Fortschritten beim Verständnis des Proteinverhaltens und der Entwicklung neuer therapeutischer Strategien führen kann .

Trennungstechnologien

In Trennungstechnologien spielt dieses Boronsäurederivat eine Rolle bei der Elektrophorese von glykosylierten Molekülen. Es hilft bei der Trennung und Analyse komplexer biologischer Proben, was für die biochemische Forschung und die klinische Diagnostik entscheidend ist .

Therapeutik-Entwicklung

Die Wechselwirkung von Boronsäuren mit verschiedenen biologischen Molekülen ebnet den Weg für die Entwicklung von Therapeutika. Dazu gehört die Entwicklung neuer Medikamente und die kontrollierte Freisetzung bestehender Medikamente wie Insulin, was einen tiefgreifenden Einfluss auf die Behandlung von Krankheiten haben kann .

Suzuki–Miyaura-Kupplung

Im Bereich der synthetischen Chemie ist This compound ein wertvolles Reagenz für die Suzuki–Miyaura-Kupplung. Diese Reaktion wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, einem grundlegenden Prozess bei der Synthese komplexer organischer Moleküle .

Polymer- und Optoelektronikmaterialien

Borinsäurederivate, darunter This compound, werden bei der Synthese von Materialien für Polymer- und Optoelektronikanwendungen verwendet. Diese Materialien finden Anwendungen in der Elektronik, Photonik und als Komponenten in verschiedenen Geräten .

Medizinische Chemie

Schließlich wird dieses Boronsäurederivat in der medizinischen Chemie verwendet, um Verbindungen zu erzeugen, die in Signalwege eingreifen, Enzyme hemmen und als Zelltransportsysteme dienen können. Dies erweitert den Umfang potenzieller Behandlungen und Interventionen für verschiedene Krankheiten .

Wirkmechanismus

Target of Action

The primary target of (6-Propoxynaphthalen-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(6-Propoxynaphthalen-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, which (6-Propoxynaphthalen-2-yl)boronic acid participates in, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

The pharmacokinetics of (6-Propoxynaphthalen-2-yl)boronic acid are largely determined by its stability and readiness for preparation . These properties contribute to its bioavailability.

Result of Action

The molecular and cellular effects of (6-Propoxynaphthalen-2-yl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This is a result of its role in the Suzuki–Miyaura coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-Propoxynaphthalen-2-yl)boronic acid. For instance, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of other functional groups and the overall conditions of the reaction environment .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

(6-Propoxynaphthalen-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups. These interactions are crucial for its function as a biochemical tool in various applications, including sensing, enzyme inhibition, and molecular recognition .

Cellular Effects

The effects of (6-Propoxynaphthalen-2-yl)boronic acid on cellular processes are multifaceted. This compound can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its ability to bind to specific biomolecules can modulate the activity of enzymes and receptors, leading to changes in cellular responses. Additionally, (6-Propoxynaphthalen-2-yl)boronic acid has been shown to impact the regulation of metabolic pathways, thereby influencing overall cellular homeostasis .

Molecular Mechanism

At the molecular level, (6-Propoxynaphthalen-2-yl)boronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of boronate esters with diol-containing biomolecules, which can inhibit or activate enzymes depending on the context. This compound can also interfere with protein-protein interactions and disrupt signaling pathways by binding to key regulatory proteins. These molecular interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Propoxynaphthalen-2-yl)boronic acid can vary over time. This compound is relatively stable under standard conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over extended periods, (6-Propoxynaphthalen-2-yl)boronic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of (6-Propoxynaphthalen-2-yl)boronic acid in animal models are dose-dependent. At lower doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, (6-Propoxynaphthalen-2-yl)boronic acid may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse outcomes .

Metabolic Pathways

(6-Propoxynaphthalen-2-yl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Additionally, (6-Propoxynaphthalen-2-yl)boronic acid can be metabolized through pathways involving deboronation, resulting in the formation of boric acid and other metabolites .

Eigenschaften

IUPAC Name |

(6-propoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO3/c1-2-7-17-13-6-4-10-8-12(14(15)16)5-3-11(10)9-13/h3-6,8-9,15-16H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORFDCUJGVKVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

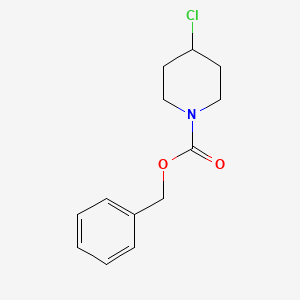

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}-2-phenyldiazene](/img/structure/B1425510.png)

![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide](/img/structure/B1425519.png)